Sub-Nanomolar CRBN Engagement: 1254-Fold Higher Potency than Lenalidomide
In a direct head-to-head comparison within the same assay format, 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates a 1254-fold higher potency for CRBN engagement compared to the parent drug lenalidomide [1][2]. This stark difference underscores the functional impact of the specific structural modifications present in this compound.
| Evidence Dimension | CRBN Binding Affinity (Displacement of BODIPY-lenalidomide) |
|---|---|
| Target Compound Data | IC50 = 1.10 nM |
| Comparator Or Baseline | Lenalidomide (IC50 = 1380 nM) |
| Quantified Difference | 1254-fold lower IC50 |
| Conditions | NanoBRET assay, displacement of BODIPY-lenalidomide from human N-terminal NanoLuc-fused CRBN expressed in HEK293T cells, 2 hr incubation |
Why This Matters
This data provides quantitative justification for selecting this compound over lenalidomide when ultra-high CRBN occupancy is required for efficient target degradation, especially in PROTAC designs where the E3 ligase ligand's potency is a critical determinant of overall degrader activity.
- [1] BindingDB. Affinity Data for BDBM50630767 (Target Compound). IC50: 1.10 nM. Entry Date: 2024-12-21. View Source
- [2] BindingDB. Affinity Data for Lenalidomide (BDBM50630780). IC50: 1.38E+3 nM. Entry Date: 2024-12-20. View Source
